molecular formula C12H17NO2 B15273469 methyl (3S)-3-amino-5-phenylpentanoate

methyl (3S)-3-amino-5-phenylpentanoate

Cat. No.: B15273469
M. Wt: 207.27 g/mol
InChI Key: XSSNVSFNSNFGFA-NSHDSACASA-N
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Description

Methyl (3S)-3-amino-5-phenylpentanoate is an organic compound with significant relevance in various fields of chemistry and biology. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-amino-5-phenylpentanoate typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the reduction of a corresponding keto ester using a chiral reducing agent. For example, the reduction of methyl 3-oxo-5-phenylpentanoate with a chiral borane complex can yield the desired product with high enantiomeric purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes use metal catalysts such as palladium or platinum to facilitate the reduction of the keto group to an amino group under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-5-phenylpentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (3S)-3-amino-5-phenylpentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the synthesis of peptides and proteins.

    Medicine: Utilized in the development of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl (3S)-3-amino-5-phenylpentanoate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. This compound may also participate in metabolic pathways, where it is converted into active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3S)-3-amino-4-phenylbutanoate
  • Methyl (3S)-3-amino-6-phenylhexanoate
  • Methyl (3S)-3-amino-5-(4-methylphenyl)pentanoate

Uniqueness

Methyl (3S)-3-amino-5-phenylpentanoate is unique due to its specific chiral configuration and the presence of both an amino group and a phenyl group. This combination of functional groups and stereochemistry makes it particularly useful in the synthesis of chiral pharmaceuticals and biologically active compounds .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl (3S)-3-amino-5-phenylpentanoate

InChI

InChI=1S/C12H17NO2/c1-15-12(14)9-11(13)8-7-10-5-3-2-4-6-10/h2-6,11H,7-9,13H2,1H3/t11-/m0/s1

InChI Key

XSSNVSFNSNFGFA-NSHDSACASA-N

Isomeric SMILES

COC(=O)C[C@H](CCC1=CC=CC=C1)N

Canonical SMILES

COC(=O)CC(CCC1=CC=CC=C1)N

Origin of Product

United States

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